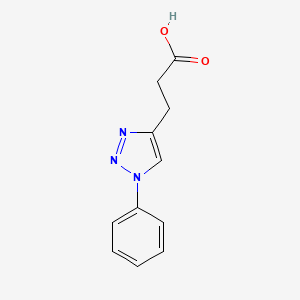
1-Phenyl-1H-1,2,3-triazole-4-propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a phenyl group attached to the triazole ring, which is further connected to a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Attachment of the Phenyl Group: The phenyl group can be introduced through various methods, such as the reaction of phenylhydrazine with an appropriate precursor.
Introduction of the Propanoic Acid Moiety: The propanoic acid group can be introduced through esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of 3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The phenyl group or the triazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound shows promise as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The phenyl group may enhance the compound’s binding affinity and specificity. The propanoic acid moiety can contribute to the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-phenyl-1H-1,2,3-triazole: Lacks the propanoic acid moiety.
3-(1-phenyl-1H-1,2,4-triazol-4-yl)propanoic acid: Contains a different triazole ring structure.
3-(1-phenyl-1H-1,2,3-triazol-4-yl)butanoic acid: Has a longer carbon chain.
Uniqueness
3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid is unique due to its specific combination of the triazole ring, phenyl group, and propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H11N3O2 |
|---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
3-(1-phenyltriazol-4-yl)propanoic acid |
InChI |
InChI=1S/C11H11N3O2/c15-11(16)7-6-9-8-14(13-12-9)10-4-2-1-3-5-10/h1-5,8H,6-7H2,(H,15,16) |
InChI-Schlüssel |
BXDILSDAWDMPHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13559710.png)
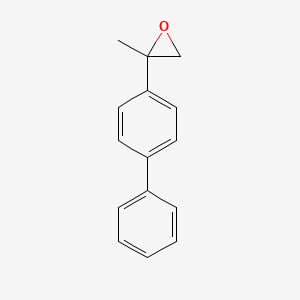
![[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13559720.png)
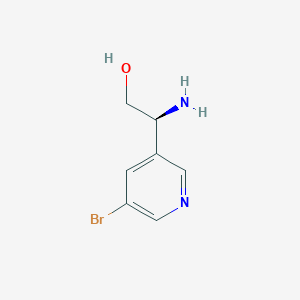
![rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide](/img/structure/B13559732.png)

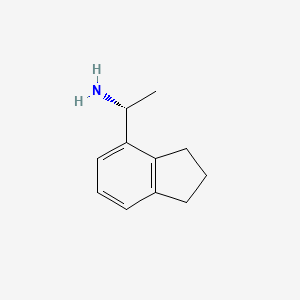




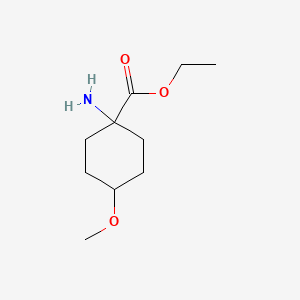
![3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B13559765.png)
![2-[4-(Trifluoromethylthio)phenyl]-2-propanol](/img/structure/B13559772.png)
